Product packaging for Acetaldehyde-d4(Cat. No.:CAS No. 1632-89-9)

Acetaldehyde-d4

Cat. No.: B137916
CAS No.: 1632-89-9
M. Wt: 48.08 g/mol
InChI Key: IKHGUXGNUITLKF-MZCSYVLQSA-N
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Description

Role of Deuterated Compounds in Elucidating Complex Chemical and Biological Systems

Deuterated compounds, those in which hydrogen atoms are replaced by deuterium (B1214612), play a pivotal role in clarifying complex chemical and biological processes. ontosight.ai The increased mass of deuterium alters the vibrational frequencies of chemical bonds, which can be detected by various spectroscopic techniques. pharmaffiliates.com This "isotope effect" provides invaluable insights into reaction kinetics and mechanisms. clearsynth.com

In the realm of analytical chemistry, deuterated compounds are frequently used as internal standards in mass spectrometry. thalesnano.com Their chemical behavior is nearly identical to the non-deuterated (or "light") version of the compound being analyzed, but their different mass allows for precise quantification. thalesnano.com In NMR spectroscopy, the use of deuterated solvents is standard practice to avoid interference from the solvent's hydrogen signals, leading to clearer and more interpretable spectra of the analyte. clearsynth.com Furthermore, deuterium labeling is instrumental in metabolic research, enabling scientists to trace the metabolic fate of drugs and other biologically active molecules within an organism. thalesnano.com This helps in understanding how substances are absorbed, distributed, metabolized, and excreted. thalesnano.com

Historical Development and Significance of Acetaldehyde-d4 in Scientific Inquiry

The journey of acetaldehyde (B116499) itself in scientific discovery began in 1774 with its first observation by Carl Wilhelm Scheele. wikipedia.orgvedantu.com It was later named "aldehyde" by Justus von Liebig in 1835, a name that was subsequently modified to "acetaldehyde". wikipedia.orgvedantu.com The advent of stable isotope labeling, pioneered in the early 20th century, set the stage for the use of deuterated compounds like this compound. nih.gov An early mention of "Deutero-acetaldehyde (this compound)" in the scientific literature dates back to a 1936 publication in the Journal of the American Chemical Society. acs.org

The significance of this compound in scientific research has grown substantially over the decades. It has become a crucial tool in a wide range of applications, from mechanistic studies of chemical reactions to metabolic research and environmental analysis. cdnsciencepub.comacs.org For instance, its use has been pivotal in understanding the formation mechanisms of certain organic compounds and in studying the atmospheric oxidation of volatile organic compounds. cdnsciencepub.comresearchgate.net In metabolic studies, it has been used as a marker to investigate deficiencies in enzymes like aldehyde dehydrogenase (ALDH2), which is linked to an increased risk of certain cancers. labmix24.com Moreover, this compound serves as an essential internal standard for the accurate quantification of acetaldehyde in various matrices, including bottled water and hand sanitizers. mdpi.compreprints.org Its versatility and utility continue to make it a valuable asset in advancing scientific knowledge across multiple disciplines. chromservis.eu

Properties of this compound

PropertyValue
Chemical Formula CD₃CDO isotope.comcymitquimica.com
Molecular Weight 48.08 g/mol isotope.com
CAS Number 1632-89-9 isotope.com
Appearance Colorless Liquid cymitquimica.comcymitquimica.com
Boiling Point 21 °C chemicalbook.com
Melting Point -125 °C chemicalbook.com
Density 0.856 g/mL at 25 °C
Refractive Index n20/D 1.3321 chemicalbook.com
Isotopic Purity ≥99 atom % D

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4O B137916 Acetaldehyde-d4 CAS No. 1632-89-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,2,2-tetradeuterioethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1D3,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHGUXGNUITLKF-MZCSYVLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167531
Record name (2H4)Acetaldehyde
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Molecular Weight

48.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632-89-9
Record name Acetaldehyde-1,2,2,2-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1632-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H4)Acetaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H4)Acetaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2H4]acetaldehyde
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Strategic Synthesis and Isotopic Fidelity Assessment of Acetaldehyde D4

Advanced Synthetic Methodologies for Deuterated Acetaldehyde (B116499) and its Derivatives

The synthesis of Acetaldehyde-d4 (CD3CDO), a deuterated isotopologue of acetaldehyde, requires specialized methods to ensure high levels of isotopic enrichment and chemical purity. These methods are critical for its application as an internal standard in analytical chemistry and in mechanistic studies.

Deuteration Pathways and Precursor Chemistry

A primary and historically significant method for synthesizing this compound is the hydration of acetylene-d2 (B86588) (C2D2) in the presence of deuterium (B1214612) oxide (D2O). acs.org This reaction is typically carried out in a closed system to prevent isotopic dilution from atmospheric moisture. acs.org The process involves the direct addition of a D2O molecule across the triple bond of acetylene-d2, catalyzed by a mercury salt, to form the enol intermediate which then tautomerizes to the more stable this compound.

Another synthetic approach involves the deuteration of acetaldehyde diethyl acetal (B89532). smolecule.com In this method, the non-deuterated acetal is treated with deuterated reagents under controlled conditions to exchange the relevant protons for deuterium atoms. Subsequent hydrolysis of the resulting this compound diethyl acetal, typically with an acid catalyst in the presence of water, yields this compound. smolecule.com

Furthermore, deuteration can be achieved through the hydrogenation of acetaldehyde using deuterium gas (D2). researchgate.netarxiv.org This method, often studied in the context of interstellar chemistry, involves the reaction of acetaldehyde with deuterium atoms on surfaces, which can lead to the formation of deuterated acetaldehyde. researchgate.netarxiv.orgaanda.orgarxiv.org Theoretical and experimental studies show that H-abstraction from the aldehydic group followed by D-addition is a significant pathway. researchgate.netarxiv.org

PrecursorReagent(s)Key TransformationReference
Acetylene-d2 (C2D2)Deuterium oxide (D2O), Mercury saltHydration of alkyne acs.org
Acetaldehyde diethyl acetalDeuterated reagentsIsotopic exchange smolecule.com
AcetaldehydeDeuterium gas (D2)Hydrogenation/Deuteration researchgate.netarxiv.org

Derivatization Strategies for Analytical Purity and Stability (e.g., DNPH derivatives)

Due to its volatility and reactivity, acetaldehyde, including its deuterated form, is often converted into a more stable derivative for accurate quantification and characterization. A widely used derivatization agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH). coresta.orgresearchgate.net This reagent reacts with the carbonyl group of this compound in an acidic medium to form a stable, crystalline product, this compound-2,4-dinitrophenylhydrazone (DNPH-d4). coresta.orgresearchgate.netoup.com

This derivatization serves several purposes:

Reduces Volatility : The resulting hydrazone is significantly less volatile than the parent aldehyde, simplifying sample handling and reducing loss during analysis. coresta.org

Enhances Detection : The DNPH moiety introduces a strong chromophore, making the derivative easily detectable by UV-Vis spectrophotometry or liquid chromatography with UV detection (HPLC-UV). oup.comd-nb.info

Increases Mass : The derivatization increases the molecular weight of the analyte, which is beneficial for mass spectrometry-based detection. coresta.org

The stability of the DNPH derivative is crucial for reliable analysis. Studies have shown that while the initial Schiff base formed can be unstable, a stable cyclized DNPH-glucose derivative can be formed under acidic work-up conditions, suggesting that the stability of such derivatives can be method-dependent. d-nb.info For routine analysis, the derivatization is often performed in solution, and the resulting hydrazone is extracted for subsequent analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). coresta.orgoup.com

Spectroscopic and Chromatographic Techniques for Isotopic Purity and Compound Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and isotopic enrichment of synthesized this compound.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a cornerstone for the analysis of this compound, often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC). oup.commdpi.com In many applications, this compound serves as an ideal internal standard for the quantification of unlabeled acetaldehyde in various matrices. mdpi.comemu.ee

The principle involves adding a known amount of this compound to a sample. mdpi.com Both the analyte (unlabeled acetaldehyde) and the internal standard (this compound) are then derivatized, extracted, and analyzed. The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z). emu.ee For instance, after derivatization with PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine), the resulting oximes of acetaldehyde and this compound can be quantified by monitoring their respective characteristic ions, such as m/z 209.08 for the acetaldehyde derivative and m/z 213.08 for the this compound derivative. emu.ee Similarly, when using DNPH derivatization, the molecular ion peaks for the derivatives of acetaldehyde and this compound are detected at different m/z values (e.g., m/z 223 and 227, respectively). oup.com

High-resolution mass spectrometry (HR-MS) can be used to determine the isotopic enrichment by analyzing the isotopic cluster of the molecular ion. rsc.org

TechniqueApplicationKey FindingsReference
GC-MSQuantification of acetaldehyde in hand sanitizersThis compound used as an internal standard; characteristic ions identified for quantification. mdpi.com
SPME/GC-MS(Tof)Quantification of acetaldehyde in foodThis compound used as an internal standard after derivatization with PFBHA; quantified using ions m/z 209.08 (AA) and 213.08 (d4-AA). emu.ee
HPLC-APCI-MSSelective determination of aldehydesSynthesized d4-acetaldehyde-2,4-dinitrophenylhydrazone used for calibration. researchgate.net
LC-MSDetermination of acetaldehyde in bloodDetected this compound-DNPH derivative at m/z 227. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for assessing isotopic enrichment and confirming the structural integrity of deuterated compounds. rsc.orgsilantes.com While ¹H NMR is used to detect the presence of any residual protons, deuterium (²H) NMR provides direct information about the deuterated sites.

For this compound, the absence of signals in the ¹H NMR spectrum at the chemical shifts corresponding to the methyl and aldehydic protons of acetaldehyde would indicate a high level of deuteration. researchgate.net Conversely, a ²H NMR spectrum would show signals corresponding to the deuterium nuclei at the CD3 and CDO positions, confirming the location of the isotopic labels. silantes.com The integration of these signals can provide a quantitative measure of the relative isotopic purity. rsc.org The combination of ¹H and ²H NMR, along with other NMR techniques like ¹³C NMR, provides a comprehensive picture of the isotopic composition and ensures that the deuterium atoms are in the correct positions within the molecule. rsc.org

Fourier Transform Infrared (FTIR) Spectroscopic Verification

Fourier Transform Infrared (FTIR) spectroscopy is used to verify the molecular structure of this compound by identifying its characteristic vibrational modes. The substitution of hydrogen with the heavier deuterium isotope results in a predictable shift of vibrational frequencies to lower wavenumbers.

Experimental studies have documented the FTIR spectra of this compound in various states, including in interstellar ice analogs. arxiv.orgresearchgate.net A key feature in the FTIR spectrum of acetaldehyde is the C=O stretching band. arxiv.org For this compound, this and other bands associated with C-H bonds are shifted. For example, irradiation of this compound ices showed distinct IR features that could be compared to the non-irradiated species and its unlabeled counterpart to identify new products. researchgate.net The acetyl-d3 radical (CD3ĊO), a product of this compound decomposition, has been identified by its absorption at 1851 cm⁻¹, which is shifted from the 1840 cm⁻¹ absorption of the non-deuterated acetyl radical. researchgate.net These isotopic shifts provide definitive spectroscopic evidence for the presence of deuterium in the molecule. researchgate.netresearchgate.net

CompoundVibrational ModeWavenumber (cm⁻¹)Reference
Acetaldehyde (CH3CHO)C=O stretch~1728 arxiv.org
Acetyl radical (CH3ĊO)C=O stretch1840 researchgate.net
Acetyl-d3 radical (CD3ĊO)C=O stretch1851 researchgate.net

Advanced Analytical Applications of Acetaldehyde D4 As a Stable Isotope Internal Standard

Quantitative Analysis of Acetaldehyde (B116499) in Diverse Matrices via Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a powerful quantitative method that relies on the addition of a known amount of an isotopically labeled standard, such as Acetaldehyde-d4, to a sample before processing. google.com Because the labeled standard is chemically identical to the analyte, it experiences the same losses during extraction, derivatization, and ionization, allowing for highly accurate quantification. google.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS is a highly sensitive and selective technique for the analysis of acetaldehyde. To enhance chromatographic retention and ionization efficiency, acetaldehyde is often derivatized. semanticscholar.org A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl compounds to form stable hydrazones. researchgate.netnih.gov In this method, this compound is used to synthesize the corresponding deuterated DNPH derivative, which serves as the internal standard. researchgate.net The use of the stable isotope-labeled internal standard significantly improves the precision of the analysis compared to external calibration methods. researchgate.net

Another approach involves derivatization with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) for the analysis of specific acetaldehyde condensation products in samples like grape wine. acs.org In this case, isotopically labeled internal standards are synthesized by reacting L-cysteine with this compound. acs.org Furthermore, a novel derivatization using a 2-methylpyridine–borane complex and acetaldehyde has been developed to stabilize and quantify folate species, with this compound used to synthesize the internal standards. acs.org This technique has proven effective in overcoming matrix effects and sample loss during solid-phase extraction (SPE). acs.org

Reductive amination using this compound has also been employed to label monoamine neurotransmitters, increasing their hydrophobicity and improving detection sensitivity by 20-100 times in UPLC/MS/MS analysis. nih.gov This labeling is simple, rapid, and quantitative under mild conditions. nih.gov

A stable isotope dilution LC-MS/MS method has also been developed for the simultaneous determination of six different aldehyde-DNA adducts in human salivary DNA. nih.gov This method demonstrates low detection limits and good precision, enabling the assessment of DNA damage from aldehyde exposure. nih.gov

Research Highlight: Analysis of Aldehyde-DNA Adducts

Analyte Detection Limit (ng/mL) Quantification Limit (ng/mL) Intra-day Precision Inter-day Precision
Aldehyde-DNA Adducts 0.006–0.014 0.017–0.026 <10% <10%

This table summarizes the performance of a stable isotope dilution LC-MS/MS method for the analysis of aldehyde-DNA adducts in human salivary DNA. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/Tof) Applications

GC-MS is another powerful technique for acetaldehyde quantification, often requiring derivatization to improve the volatility and thermal stability of the analyte. A widely used derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which reacts with acetaldehyde to form two stable oxime isomers. emu.ee this compound is added as an internal standard before extraction and derivatization. emu.ee Quantification is then performed by comparing the peak areas of the ions corresponding to the derivatized acetaldehyde (m/z 209.08) and the derivatized this compound (m/z 213.08). emu.eemdpi.com This method has been successfully applied to the analysis of acetaldehyde in various food products. emu.eenih.gov

Time-of-flight (ToF) mass spectrometry offers high resolution and mass accuracy, which is particularly useful in complex matrices. In the analysis of ethylene (B1197577) oxide in food samples, which can co-elute with acetaldehyde, high-resolution GC-ToF-MS was used for initial screening. chromatographyonline.com However, due to the identical elemental composition of ethylene oxide and acetaldehyde, chromatographic separation is crucial. chromatographyonline.com

Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS) for Volatile Acetaldehyde Quantification

HS-GC/MS is an ideal technique for analyzing volatile compounds like acetaldehyde in various matrices, including water and hand sanitizers. mdpi.commdpi.com This method involves heating the sample in a sealed vial to allow volatile analytes to partition into the headspace, which is then injected into the GC-MS system. nih.gov The use of this compound as an internal standard is crucial for accurate quantification, as it corrects for variations in headspace injection and matrix effects. mdpi.comresearchgate.net

In the analysis of acetaldehyde in polyethylene (B3416737) terephthalate (B1205515) (PET) bottled water, a headspace solid-phase micro-extraction (SPME) method coupled with GC-MS was used. mdpi.com this compound was added as an internal standard, and derivatization with PFBHA was performed directly in the water samples. mdpi.com The method demonstrated good linearity and low limits of detection (LOD) and quantification (LOQ). mdpi.com

A similar HS-GC/MS method was developed to quantify acetaldehyde and other volatile compounds in hand sanitizers. mdpi.comresearchgate.net this compound was used as an internal standard, and the method was validated for linearity, precision, and accuracy. mdpi.comresearchgate.net The study found that acetaldehyde concentrations in ethanol-based hand sanitizers increased significantly with storage time and temperature. researchgate.netresearchgate.net

Research Highlight: Acetaldehyde in PET Bottled Water

Parameter Value
Linearity Range 1–600 µg/L
Regression Coefficient 0.9995
Limit of Detection (LOD) 0.2 µg/L
Limit of Quantification (LOQ) 0.7 µg/L

This table presents the validation parameters for the HS-SPME-GC-MS method for acetaldehyde analysis in bottled water. mdpi.com

Application in Environmental Monitoring and Atmospheric Chemistry

Acetaldehyde is a significant air pollutant, originating from both natural and anthropogenic sources, including vehicle exhaust and industrial emissions. nih.govepa.gov It plays a crucial role in tropospheric chemistry as a precursor to photochemical smog, peroxyacyl nitrates, and ozone. una.ac.cr

Determination of Carbonyl Compounds in Air Samples

The accurate measurement of acetaldehyde and other carbonyl compounds in the atmosphere is essential for understanding air quality and atmospheric processes. Various methods have been developed for this purpose, often involving derivatization to stabilize the reactive carbonyls. mdpi.com this compound is used as an internal standard to improve the reliability of these measurements. healtheffects.org

One method involves trapping carbonyls in a solution of sodium bisulfite, followed by derivatization with PFBHA and analysis by GC-MS. healtheffects.org this compound is spiked into the collection solution before sampling to account for any losses during the process. healtheffects.org Another common technique is the use of sorbent cartridges coated with DNPH to trap carbonyls, which are then eluted and analyzed by HPLC. sigmaaldrich.com For more sensitive and selective analysis, LC-MS/MS is employed, with deuterated standards like this compound-DNPH used for quantification. nih.gov

Analysis of Acetaldehyde in Wastewater

Acetaldehyde is a common pollutant in industrial wastewater, particularly from petrochemical plants. mdpi.comrepec.org Characterizing the composition of this wastewater is crucial for developing effective treatment strategies. mdpi.comrepec.org While direct analysis of acetaldehyde in wastewater can be performed, the complexity of the matrix often necessitates advanced analytical techniques. researchgate.net GC-MS has been used to identify various pollutants in acetaldehyde wastewater, including aldehydes, ketones, and phenols. mdpi.comrepec.org The use of isotope dilution methods with this compound as an internal standard can provide more accurate and reliable quantification of acetaldehyde in these complex environmental samples.

Quantification in Biological and Food Systems

This compound (d4-AA) serves as an exemplary internal standard for the precise and accurate quantification of native, or "unlabeled," acetaldehyde in complex matrices such as biological fluids and food products. Its utility is primarily centered on isotope dilution mass spectrometry (IDMS) techniques, most commonly coupled with gas chromatography (GC) or liquid chromatography (LC). The principle relies on adding a known quantity of this compound to a sample before processing. Because this compound is chemically identical to the endogenous acetaldehyde, it experiences the same extraction inefficiencies, derivatization yields, and ionization suppression or enhancement effects during analysis. However, as it is four mass units heavier due to the deuterium (B1214612) atoms, it can be distinguished from the native analyte by the mass spectrometer. This allows for a highly accurate calculation of the original acetaldehyde concentration by measuring the ratio of the native analyte to the stable isotope-labeled standard.

Measurement of Acetaldehyde in Biological Fluids (e.g., Blood, Plasma)

The quantification of acetaldehyde in biological fluids like blood and plasma is of significant interest, particularly in studies related to alcohol metabolism and its associated pathologies. However, the measurement is challenging due to the high volatility and reactivity of acetaldehyde. The use of this compound as an internal standard in conjunction with derivatization and advanced chromatographic methods has enabled more reliable and sensitive quantification.

A common strategy involves the derivatization of acetaldehyde with a reagent such as 2,4-dinitrophenylhydrazine (DNPH) to form a stable acetaldehyde-DNPH hydrazone. nih.gov In this approach, this compound is added to the sample, and it undergoes the same derivatization reaction to form this compound-DNPH. An improved high-performance liquid chromatography (HPLC) method coupled with mass spectrometry (LC-MS) can then be used for analysis. oup.com In such a system, the molecular ion peaks of the derivatized native acetaldehyde and the derivatized internal standard (e.g., m/z 223 for ACH–DNPH and m/z 227 for d4-ACH–DNPH) are monitored. oup.com This mass difference allows for their distinct detection and the calculation of a precise ratio for quantification, minimizing inaccuracies that can arise from sample preparation or instrumental variability. oup.com

Studies have employed this principle to overcome issues like the artifactual formation of acetaldehyde during sample processing. For instance, research investigating the non-enzymatic formation of acetaldehyde from ethanol (B145695) in blood samples utilized deuterium-labeled ethanol (d6-EtOH), which forms this compound upon oxidation. oup.com The ability to distinguish d4-ACH from endogenous acetaldehyde via LC-MS was crucial in demonstrating that some artifactual formation could occur during acidic protein precipitation steps, although the amount was not significant. oup.com In other applications, LC-MS/MS methods using this compound as an internal standard have been successfully applied to quantify acetaldehyde accumulation in biological models, such as in the liver and larvae of zebrafish, to study the effects of aldehyde dehydrogenase (ALDH2) deficiency. nih.gov

The table below summarizes key aspects of a validated method for acetaldehyde quantification in biological fluids.

ParameterMethod DetailsFinding/ResultReference
Analyte Acetaldehyde (AA)Quantified in zebrafish larvae and liver. nih.gov
Internal Standard This compoundUsed for accurate quantification via LC-MS/MS. nih.gov
Instrumentation LC-MS/MSProvides high sensitivity and specificity. nih.gov
Sample Type Blood, Plasma, Tissue HomogenatesMethod is applicable to various biological matrices. oup.comnih.gov oup.comnih.gov
Derivatization 2,4-dinitrophenylhydrazine (DNPH)Forms a stable derivative for HPLC/LC-MS analysis. nih.govoup.comnih.gov nih.govoup.comnih.gov
Detection Limit ~3 µMAchieved in optimized RP-HPLC methods for plasma. nih.gov nih.gov
Recovery >78% in plasmaDemonstrates efficiency of the extraction process. nih.gov nih.gov

Assessment of Acetaldehyde in Food Products

Acetaldehyde is a significant flavor compound found naturally in a wide array of food products, including fruits, dairy products like yogurt, and beverages. d-nb.info Its quantification is important for quality control and for assessing dietary exposure. The complexity and variability of food matrices necessitate robust analytical methods, for which this compound is an ideal internal standard.

A precise quantitative method for acetaldehyde in solid and liquid food matrices has been developed using on-fiber derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), followed by solid-phase microextraction (SPME) and analysis with GC-MS. emu.ee In this method, this compound is added as the internal standard prior to extraction. emu.ee The derivatization converts both the analyte and the internal standard into more stable and less volatile oxime products, which are then analyzed. The mass spectrometer detects the specific ions corresponding to the derivatized acetaldehyde (e.g., m/z 209.08) and the derivatized this compound (e.g., m/z 213.08), and the ratio of their peak areas is used for exact quantification. emu.ee

This isotope dilution approach has been applied to analyze acetaldehyde levels in various foods, including yogurts, fruit purees, and curd creams. emu.ee Similarly, acetaldehyde in bottled water has been assessed using an automated SPME method with this compound as the internal standard, where concentrations were found to vary widely, from 0.41 to 76.2 µg/L. mdpi.com The use of this compound ensures that any variations in extraction efficiency or derivatization yield between different sample types are accounted for, leading to high precision. emu.ee

The following table presents findings from studies that quantified acetaldehyde in various food products using methods incorporating this compound.

Food Product CategoryAnalytical MethodInternal StandardRange of Acetaldehyde DetectedReference
Yogurts SPME/GC-MS with PFBHA derivatizationThis compoundUp to 31.5 ± 0.05 mg/kg emu.ee
Bottled Water SPME with PFBHA derivatizationThis compound0.41 - 76.2 µg/L mdpi.com
Alcohol-free Beverages SPME/GC-MS with PFBHA derivatizationNot specified, but method validatedNot Detected - 20,061.48 ng/g d-nb.info
Alcoholic Beverages (White Wine) SPME/GC-MS with PFBHA derivatizationNot specified, but method validatedUp to 40,607.02 ng/g d-nb.info
Hand Sanitizers (Ethanol-based) Headspace GC/MSThis compound0.00623–0.231 mg/mL mdpi.comresearchgate.net

Derivatization for Biomarker Quantification (e.g., Folate Species, Insulin)

Beyond its role as a direct internal standard for acetaldehyde, this compound is also employed as a derivatization reagent for the differential isotope labeling of other important biomarkers, such as folate species and insulin (B600854). This advanced application allows for accurate relative and absolute quantification by creating mass-differentiated versions of the target analytes.

Folate Species Quantification: The analysis of folate cofactors is challenging due to their low stability. acs.org A novel LC-MS/MS method utilizes acetaldehyde to stabilize certain folate species through derivatization. acs.orgacs.org In this method, internal standards (IS) for the folate species are synthesized using the exact same derivatization technique but with this compound instead of unlabeled acetaldehyde. acs.orgacs.orgfigshare.com For example, folate standards are reacted with this compound and a reducing agent like 2-methylpyridine–borane complex. acs.org This creates stable, isotopically labeled folate derivatives that are heavier than their native counterparts derivatized with unlabeled acetaldehyde. When the labeled internal standards are spiked into a sample, both the native and labeled folates are extracted and analyzed together. The distinct mass-to-charge (m/z) ratios allow the mass spectrometer to differentiate between the analyte and its internal standard, correcting for matrix effects and variations in ionization efficiency, which leads to precise quantification. acs.org This approach has been successfully used to quantify six different folate species in autolyzed yeast extract, achieving recovery rates between 95% and 104%. acs.orgacs.org

Insulin Quantification: A similar principle is applied to the quantification of human insulin in serum. researchgate.net A dual functional-group derivatization method has been developed where the amino groups in the insulin molecule are first reductively alkylated. researchgate.net The sample is split, with one portion being reacted with acetaldehyde and the other with this compound. This reaction creates N-alkylated products with different masses. researchgate.net The two portions are then recombined and further processed, for instance, by enzymatic digestion and derivatization of carboxyl groups to enhance MS/MS sensitivity. researchgate.net In the final LC-MS/MS analysis, the instrument detects pairs of peptide fragments that differ in mass only by the isotopic label. For example, a specific fragment of insulin derivatized with acetaldehyde might have an m/z of 383.3, while the same fragment derivatized with this compound would appear at m/z 387.3. researchgate.netresearchgate.net This mass-differentiated pairing enables highly accurate comparative analysis and quantification. The method has demonstrated excellent accuracy (97.2–107.5%) and precision (RSD, 2.2–10.6%) for human insulin quantification. researchgate.net

The table below outlines the use of this compound in derivatization schemes for biomarker analysis.

BiomarkerAnalytical GoalRole of this compoundMethodKey FindingReference
Folate Species Precise quantification in food/biological samplesReagent to synthesize stable isotope-labeled internal standards.LC-MS/MSEnables accurate quantification by creating mass-differentiated derivatives; eliminates interference. acs.orgacs.org acs.orgacs.orgfigshare.com
Human Insulin Accurate quantification in serumIsotope-labeling reagent for reductive alkylation of amino groups.LC-MS/MSCreates mass-differentiated peptides for comparative analysis, achieving high accuracy and precision. researchgate.net researchgate.netresearchgate.net

Kinetic Isotope Effects and Mechanistic Elucidation Using Acetaldehyde D4

Investigation of Reaction Mechanisms through Primary and Secondary Kinetic Isotope Effects (KIE)

Primary and secondary kinetic isotope effects are instrumental in differentiating between potential reaction mechanisms. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. libretexts.org Conversely, a secondary KIE arises when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. libretexts.org

Studies on Radical Reactions (e.g., OH, NO3, Halogen Atoms)

The reactions of acetaldehyde (B116499) with various atmospheric radicals have been extensively studied using Acetaldehyde-d4 and its other deuterated isotopomers to understand the dominant reaction pathways. researchgate.netrsc.org

Hydroxyl (OH) Radical Reactions: Vapor-phase reactions of this compound with OH radicals at 298 K have been investigated using long-path FTIR detection. researchgate.net The kinetic isotope effect, expressed as the ratio of the rate constants (kH/kD), for the reaction of OH with CH3CHO versus CD3CDO was determined to be 1.65 ± 0.08. rsc.org This significant primary kinetic isotope effect indicates that the abstraction of the aldehydic hydrogen (or deuterium) is a key part of the dominant reaction pathway at room temperature. scispace.com Studies at low to modest temperatures (≤600 K) consistently show that H-abstraction from the acetyl group is the major channel, while at higher temperatures (≥860 K), abstraction from the methyl group becomes more significant. scispace.comacs.org

Nitrate (B79036) (NO3) Radical Reactions: Similar studies with the nitrate radical (NO3) have also been conducted. researchgate.net The kinetic isotope effect for the reaction of NO3 with CH3CHO versus CD3CDO at 298 K was found to be 2.51 ± 0.09. rsc.org This larger KIE compared to the OH reaction suggests that the transition state for the NO3 reaction is more sensitive to the isotopic substitution at the aldehydic position. Quantum chemical calculations support the existence of weak adducts in these reactions, where the radical is bonded to the aldehydic oxygen. researchgate.net

Halogen Atom (Cl, Br) Reactions: The reactions of chlorine (Cl) and bromine (Br) atoms with acetaldehyde and its deuterated forms have been studied to further elucidate reaction mechanisms. researchgate.net For the reaction with Cl atoms at 298 K, the kinetic isotope effect kCl+CH3CHO/kCl+CD3CDO was determined to be 1.323 ± 0.018. researchgate.net A similar value of 1.394 ± 0.021 was found for kCl+CD3CHO/kCl+CD3CDO. researchgate.net The reaction with Br atoms exhibits a much larger kinetic isotope effect, with kBr+CH3CHO/kBr+CD3CDO being 3.79 ± 0.29 and kBr+CD3CHO/kBr+CD3CDO being 3.96 ± 0.20. researchgate.net These results indicate that for both Cl and Br, the dominant reaction channel is the abstraction of the aldehydic hydrogen, forming an acetyl radical (CH3CO) and HX. researchgate.net The larger KIE for bromine reflects its lower reactivity and greater selectivity compared to chlorine. pearson.com

RadicalIsotopologue PairKinetic Isotope Effect (kH/kD) at 298 KReference
OHCH3CHO / CD3CDO1.65 ± 0.08 rsc.org
NO3CH3CHO / CD3CDO2.51 ± 0.09 rsc.org
ClCH3CHO / CD3CDO1.323 ± 0.018 researchgate.net
ClCD3CHO / CD3CDO1.394 ± 0.021 researchgate.net
BrCH3CHO / CD3CDO3.79 ± 0.29 researchgate.net
BrCD3CHO / CD3CDO3.96 ± 0.20 researchgate.net

High-Temperature Kinetic Studies and Branching Ratios

At high temperatures, relevant to combustion processes, the reaction pathways of acetaldehyde can change significantly. acs.orgresearchgate.netunizar.es Isotopic labeling with this compound has been crucial in determining the branching ratios of different reaction channels.

The Arrhenius expressions for the reactions of OH with acetaldehyde and its isotopologues were determined as follows: researchgate.net

ReactionArrhenius Expression (cm³/molecule/s)Reference
CH3CHO + OH1.29 × 10⁻¹⁰ exp(-1996.5/T) researchgate.net
CD3CHO + OH1.06 × 10⁻¹⁰ exp(-2151.9/T) researchgate.net
CD3CDO + OH1.18 × 10⁻¹⁰ exp(-2554.1/T) researchgate.net

These high-temperature studies are essential for developing accurate kinetic models for the combustion of biofuels, where acetaldehyde is a key intermediate. acs.orgunizar.es

Photochemical and Radiation-Induced Reaction Pathways of Deuterated Acetaldehyde

The photochemistry of acetaldehyde is complex, with multiple dissociation channels that are dependent on wavelength and pressure. researchgate.net Studies using this compound have helped to unravel these pathways. Upon absorption of UV radiation, acetaldehyde can dissociate into radicals (CH3 + HCO) or form molecular products (CH4 + CO). researchgate.net

Fluorescence decay measurements of the S1 state of this compound have shown that below the dissociation threshold, single exponential decays are observed. researchgate.net However, near and above the dissociation threshold, biexponential decay is seen, indicating an "intermediate case" of intramolecular energy relaxation, likely due to strong coupling between the S1 and T1 states or a reversible S1↔T1 reaction. researchgate.net

Energetic electron irradiation of this compound in interstellar ice analogs has been shown to lead to the formation of new species. researchgate.net IR spectroscopy reveals changes in the vibrational spectra, indicating chemical transformations induced by the radiation. researchgate.net These studies are relevant to understanding the chemical evolution of molecules in interstellar environments. researchgate.net

Ion-Molecule Reactions and Complex Formation involving this compound

Ion-molecule reactions involving this compound have been investigated using techniques like selected ion flow tube mass spectrometry (SIFT-MS). oup.comrsc.org These studies provide fundamental data on reaction rate constants and product ion branching ratios, which are crucial for the accurate quantification of acetaldehyde in complex mixtures. rsc.org

In mixtures of this compound and trioxane (B8601419), the formation of protonated molecular ions has been studied. oup.com It was found that protonated acetaldehyde is formed through a hydrogen atom transfer reaction from the trioxane molecular ion to acetaldehyde. oup.com An isotope effect was observed in these reactions. oup.com

More recent work has focused on the reactions of this compound with various reagent ions (H3O+, NO+, O2+, OH−, O−) to develop robust analytical methods. rsc.org These studies are important for applications such as breath analysis and monitoring of volatile organic compounds.

Enzymatic Mechanism Elucidation with Deuterated Acetaldehyde as a Substrate

Deuterated acetaldehyde is a valuable tool for probing the mechanisms of enzymes that metabolize aldehydes, such as aldehyde dehydrogenase.

Aldehyde Dehydrogenase (ALDH) Catalysis and Electron Transfer Mechanisms

Aldehyde dehydrogenases (ALDHs) are a family of enzymes that catalyze the oxidation of aldehydes to carboxylic acids. wikipedia.orgnih.gov In humans, ALDH2, the mitochondrial isozyme, is primarily responsible for the detoxification of acetaldehyde produced from ethanol (B145695) metabolism. wikipedia.orgijbs.com

The general reaction catalyzed by ALDH is: RCHO + NAD⁺ + H₂O → RCOOH + NADH + H⁺ wikipedia.org

The catalytic mechanism involves a cysteine residue in the active site that attacks the carbonyl carbon of the aldehyde. wikipedia.orgresearchgate.net A hydride is then transferred from the substrate to NAD(P)⁺, forming NAD(P)H. wikipedia.orgresearchgate.net The use of deuterated substrates like this compound can help determine the rate-limiting step of this process. If hydride transfer is rate-limiting, a significant primary kinetic isotope effect will be observed. Studies have shown that for some ALDH isozymes, the rate-limiting step can shift depending on the substrate and conditions. ijbs.com

Aldolase (B8822740) Inhibition and Deactivation Pathways

2-Deoxy-D-ribose-5-phosphate aldolase (DERA) is a Class I aldolase that utilizes acetaldehyde as its natural substrate in crucial carbon-carbon bond-forming reactions. nih.gov However, at high concentrations (e.g., 200-300 mM) required for many biocatalytic applications, acetaldehyde acts as a mechanism-based inhibitor, leading to the irreversible deactivation of the enzyme. nih.govresearchgate.net

Detailed mechanistic studies have revealed that this deactivation is not caused by a simple interaction with a single acetaldehyde molecule but by a product of acetaldehyde self-condensation. researchgate.netnih.gov The pathway involves a DERA-catalyzed aldol (B89426) addition between two acetaldehyde molecules to form 3-hydroxybutanal. This intermediate then readily dehydrates to form the reactive α,β-unsaturated aldehyde, crotonaldehyde. researchgate.netnih.gov Crotonaldehyde is the true inactivating agent; it enters the active site and forms a Schiff base with the catalytic lysine (B10760008) residue (K167 in E. coli DERA), which is a normal step in the catalytic cycle. However, this is followed by a destructive Michael addition reaction, where the thiol group of a nearby cysteine residue (C47 in E. coli DERA) attacks the β-carbon of the bound crotonaldehyde. researchgate.netnih.gov This sequence forms a stable, covalent cross-link between the lysine and cysteine residues, permanently blocking the active site and deactivating the enzyme. researchgate.netnih.gov

The use of this compound is critical for probing this complex deactivation pathway. The initial aldol condensation requires the abstraction of a proton from the α-carbon of the donor acetaldehyde molecule to form an enolate nucleophile. This C-H bond cleavage is a key step. By using this compound, where all hydrogens are replaced by deuterium (B1214612), a primary kinetic isotope effect would be expected for this step. A slower rate of 3-hydroxybutanal formation, and consequently a slower rate of enzyme deactivation, when using this compound compared to standard acetaldehyde would provide direct evidence that the α-proton abstraction is a rate-limiting part of the inactivation sequence. While specific KIE values for this exact DERA deactivation process are not widely reported, the principle remains a fundamental tool for its mechanistic investigation.

StepDescriptionKey Residues Involved (E. coli DERA)Role of Isotopic Labeling (this compound)
1. Aldol CondensationTwo molecules of acetaldehyde undergo an aldol addition to form 3-hydroxybutanal. This step involves the formation of an enolate from one acetaldehyde molecule.K167 (forms Schiff base to activate donor)Probes the rate-limiting nature of α-C-D bond cleavage during enolate formation. A significant KIE indicates this step is slow.
2. DehydrationThe product, 3-hydroxybutanal, eliminates a water molecule to form the reactive inhibitor, crotonaldehyde.-No primary KIE expected.
3. Covalent ModificationCrotonaldehyde forms a Schiff base with K167, followed by a Michael addition from C47, creating a covalent cross-link.K167, C47Confirms the identity of the inactivating species derived from the initial condensation reaction.

Atmospheric and Interstellar Chemical Reaction Modeling using this compound

This compound serves as an essential tracer for modeling complex reaction networks in vastly different environments, from Earth's atmosphere to the frigid, diffuse conditions of interstellar space.

Arrhenius Expressions for the Reaction of Acetaldehyde Isotopologues with OH Radicals (950-1300 K) researchgate.net
ReactionArrhenius Expression (cm³/molecule/s)
CH₃CHO + OH1.29 × 10⁻¹⁰ exp(-1996.5/T)
CD₃CHO + OH1.06 × 10⁻¹⁰ exp(-2151.9/T)
CD₃CDO + OH1.18 × 10⁻¹⁰ exp(-2554.1/T)

In the realm of interstellar chemistry, this compound is used in laboratory experiments that simulate the conditions of cold molecular clouds and interstellar ices. aanda.orgarxiv.orgcsic.es Acetaldehyde is one of the more abundant complex organic molecules found in these environments, and understanding its formation, destruction, and deuteration is crucial for models of chemical evolution in space. aanda.orgresearchgate.net

Experiments studying the hydrogenation (reaction with H or D atoms) of acetaldehyde ice at low temperatures (~10 K) use deuterated species to trace reaction pathways. aanda.orgarxiv.org Quantum and experimental studies show that acetaldehyde is surprisingly resistant to hydrogenation. aanda.orgresearchgate.net The dominant reaction is hydrogen abstraction from the aldehydic group, forming an acetyl radical (CH₃CO). This radical then readily reacts again with H atoms, primarily reforming acetaldehyde in a closed loop that protects it from being destroyed or converted to other species like ethanol. aanda.orgcsic.es Using deuterium atoms in these experiments allows for the tracking of these abstraction and addition cycles. Furthermore, irradiation of mixed ices of normal acetaldehyde and this compound with energetic electrons (simulating cosmic rays) helps elucidate the mechanisms of more complex molecule formation, such as enols and polymers, by tracking the deuterium atoms in the final products. researchgate.net

Computational Chemistry and Theoretical Frameworks Supporting Acetaldehyde D4 Research

Quantum Chemical Calculations for Transition State and Reaction Pathway Analysis

Quantum chemical calculations are indispensable for investigating the mechanisms of reactions involving acetaldehyde-d4. These methods allow for the detailed exploration of potential energy surfaces, identification of transition states, and prediction of kinetic isotope effects (KIEs).

Density Functional Theory (DFT) and Ab Initio Approaches in KIE Predictions

Density Functional Theory (DFT) and ab initio methods are powerful tools for predicting Kinetic Isotope Effects (KIEs), which are crucial for understanding reaction mechanisms. The substitution of hydrogen with deuterium (B1214612) in this compound leads to changes in vibrational frequencies, which in turn affect reaction rates.

Theoretical studies have successfully predicted KIEs for reactions of acetaldehyde (B116499) and its isotopologues with various radicals. For instance, in the reaction with OH radicals, the calculated KIE for the deuterated aldehyde (kOH+CH3CHO/kOH+CH3CDO) was found to be 1.65 ± 0.08, providing insight into the hydrogen abstraction mechanism. Similarly, for the reaction with NO3 radicals, the KIE (kNO3+CH3CHO/kNO3+CD3CDO) was determined to be 2.51 ± 0.09. These theoretical predictions are often in good agreement with experimental values, validating the computational models used.

High-level ab initio calculations, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), combined with large basis sets (e.g., aug-cc-pVTZ), are employed to refine the energies of reactants, transition states, and products. These methods, along with DFT functionals like B3LYP and PW6B95 with dispersion corrections (D4), provide a robust framework for understanding the subtle electronic and vibrational effects that govern KIEs. aanda.org For example, the hydrogenation of acetaldehyde on interstellar ice analogs was studied using rev-DSD-PBEP86(D4)/jun-cc-pV(T+d)Z level of theory to accurately model the reaction rates. researchgate.netarxiv.org

Table 1: Experimental and Theoretical Kinetic Isotope Effects (KIEs) for Reactions of Acetaldehyde

Reactant PairRadicalExperimental KIETheoretical KIEReference
CH3CHO / CH3CDOOH1.42 ± 0.101.65 ± 0.08
CH3CHO / CD3CDONO32.51 ± 0.09-
HCHO / DCDONO32.97 ± 0.14-
HCHO / DCDOOH1.62 ± 0.08-

Modeling of Adduct Formation and Intermediate Structures

Quantum chemical calculations are also instrumental in modeling the formation of adducts and identifying intermediate structures in reactions involving this compound. These calculations can reveal the existence of weakly bound complexes and the geometries of transition states, which are often difficult to characterize experimentally.

For example, in the reactions of acetaldehyde with OH and NO3 radicals, calculations have indicated the formation of weak adducts where the radical is bonded to the aldehydic oxygen. The structures of transition states for hydrogen abstraction have also been located using methods like MP2 and CCSD(T) with augmented correlation-consistent basis sets. Furthermore, studies on the formation of acetaldehyde on interstellar ice models have utilized the UωB97XD/6-311++G(2d,p) model chemistry to optimize structures and compute minimum energy paths, with energy refinements from CCSD(T) calculations. rsc.org This research identified intermediate species like CH3OCH adsorbed on the ice cluster. rsc.org The study of adduct formation between malondialdehyde, orcinol, and this compound has also been investigated to understand the chemical structures of the resulting products. csic.es

Molecular Simulation Techniques for Understanding this compound Interactions

Molecular simulations, including molecular dynamics (MD) and Monte Carlo (MC) methods, provide a dynamic perspective on the interactions of this compound with its environment. These techniques can simulate the behavior of large systems over time, offering insights into processes like desorption and adsorption on surfaces. aanda.orgnih.gov

For instance, MD simulations have been used to study the desorption of acetaldehyde from interstellar ice surfaces. aanda.org These simulations, often performed at temperatures matching experimental conditions, help in understanding the dynamics of desorption and in calculating important parameters like attempt frequencies for desorption. aanda.org Grand canonical Monte Carlo simulations have been employed to investigate the adsorption of acetaldehyde on ice under tropospheric conditions, revealing that the adsorption follows Langmuir behavior and that acetaldehyde molecules bind to the ice surface via a single hydrogen bond. nih.gov

These simulations often utilize force fields that are parameterized to accurately describe the intermolecular interactions. The combination of experimental techniques like Temperature Programmed Desorption (TPD) with molecular simulations allows for a comprehensive understanding of the binding energies and surface chemistry of acetaldehyde. unito.it

Application of Linear Free Energy Relationships (LFER) in Biochemical Systems

Linear Free Energy Relationships (LFERs) are a valuable tool for quantitatively describing the relationship between structure and reactivity in chemical and biochemical systems. The Hammett equation is a well-known example of an LFER that relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. sncollegemadurai.org

In the context of this compound, LFER principles can be applied to understand how isotopic substitution affects the thermodynamics and kinetics of biochemical reactions. For instance, the study of carbonyl reduction on transition metal clusters has shown that the rates are influenced by the proton affinity of the carbonyl compounds, a concept that can be explored through LFERs. utoronto.ca While direct applications of LFERs specifically to this compound in biochemical systems are not extensively documented in the provided context, the principles are broadly applicable. chemistrydocs.com The effect of structure on the dissociation constants of acids and bases, a key aspect of LFERs, is fundamental to understanding reactivity in many biological processes. sncollegemadurai.org Computational approaches, including the development of scaling relations based on LFER principles, are increasingly used to accelerate the screening of catalysts for various reactions. acs.org

Future Research Trajectories and Interdisciplinary Opportunities for Acetaldehyde D4

Development of Advanced Derivatization and Sample Preparation Protocols

The utility of Acetaldehyde-d4 as a derivatizing agent to enhance the sensitivity and specificity of analytical methods is a key area for future development. Derivatization is a technique used to modify a compound to improve its chromatographic behavior and detection. researchgate.net this compound can be used to introduce a deuterium (B1214612) label onto target molecules, facilitating their quantification by mass spectrometry.

Future research will likely focus on optimizing existing derivatization protocols and developing novel methods for a wider range of analytes and sample matrices. This includes the synthesis of new derivatization reagents based on the this compound scaffold and the streamlining of sample preparation workflows to improve efficiency and reduce costs. For instance, research has demonstrated the use of this compound in the pre-column derivatization of polar analytes in complex biological fluids like cerebrospinal fluid (CSF), significantly improving chromatographic separation and mass spectrometric detection limits. researchgate.net Similarly, it has been employed in the synthesis of internal standards for the quantification of folate species in food science, highlighting its versatility. acs.org

A significant challenge in sample preparation is minimizing the exchange of deuterium atoms with hydrogen atoms from the surrounding environment, which can compromise the accuracy of isotopic analysis. researchgate.net Developing more robust derivatization procedures that prevent this "H/D scrambling" is a critical area of investigation. core.ac.uk

Exploration of Novel Applications in "Omics" Research (e.g., Proteomics, Synthetic Intermediates)

The "omics" fields, such as proteomics and metabolomics, which aim to comprehensively analyze the entire set of proteins or metabolites in a biological system, present a major opportunity for the application of this compound. In proteomics, it can be used in stable isotope labeling strategies for the relative and absolute quantification of proteins. researchgate.net One such technique involves the reductive alkylation of peptide amino groups with this compound, which introduces a mass tag that can be differentiated by mass spectrometry. researchgate.net

Future research will likely explore more sophisticated isobaric labeling strategies using this compound derivatives. researchgate.net These methods allow for the simultaneous analysis of multiple samples, increasing throughput and providing more accurate quantitative data. The development of new reagents and workflows for isobaric peptide termini labeling (IPTL) is a promising avenue. researchgate.net

Beyond proteomics, this compound serves as a valuable synthetic intermediate for creating a wide array of deuterated standards. These standards are crucial for quantitative studies in various "omics" platforms. For example, it has been used to synthesize deuterated DNA adducts to study the mechanisms of DNA damage and repair. researchgate.netresearchgate.net

Integration of this compound into Multidimensional Analytical Platforms

To unravel the complexity of biological and environmental systems, researchers are increasingly turning to multidimensional analytical platforms. These platforms combine multiple separation techniques, such as liquid chromatography (LC) and gas chromatography (GC), with high-resolution mass spectrometry (MS). This compound plays a vital role in these advanced analytical setups as an internal standard for accurate quantification.

Future research will focus on integrating this compound-based methods with a broader range of multidimensional platforms. This includes its use in two-dimensional liquid chromatography (2D-LC) and comprehensive two-dimensional gas chromatography (GCxGC) coupled to time-of-flight mass spectrometry (TOF-MS). These powerful techniques offer enhanced separation capabilities, allowing for the analysis of highly complex mixtures.

The development of standardized protocols and reference materials containing this compound will be crucial for ensuring the quality and comparability of data generated across different laboratories and platforms.

Expansion of Isotope Tracing Studies for Metabolic Flux Analysis

Isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways. By introducing a stable isotope-labeled compound like this compound into a biological system, researchers can follow its metabolic fate and quantify the rates of metabolic reactions, a field known as metabolic flux analysis.

Future research will see an expansion of isotope tracing studies using this compound to investigate a wider range of metabolic pathways. This includes its use in studying the metabolism of xenobiotics, understanding the metabolic adaptations of cells in disease states, and optimizing the production of valuable chemicals in industrial biotechnology. epdf.pub For example, research has utilized isotopically labeled this compound to study the formation of various products in wine, which could provide new tools for quality control. asev.org

The combination of this compound tracing with advanced computational modeling will provide a more comprehensive understanding of cellular metabolism and its regulation.

Collaborative Research at the Interface of Chemistry, Environmental Science, and Biological Disciplines

The versatility of this compound makes it an ideal tool for fostering interdisciplinary research. Collaborative projects at the interface of chemistry, environmental science, and biology will drive innovation and lead to new discoveries.

In environmental science, this compound can be used as a tracer to study the fate and transport of pollutants in the environment. nih.gov For instance, it can help in understanding the atmospheric chemistry of volatile organic compounds and their impact on air quality.

In biology and medicine, this compound is instrumental in studying disease mechanisms and developing new diagnostic tools. For example, it has been used to synthesize internal standards for quantifying DNA adducts, which are markers of cancer risk. researchgate.net Collaborative efforts between chemists who synthesize these labeled compounds and biologists who use them in cellular and animal models will be essential for translating basic research into clinical applications. Furthermore, its use has been noted in aerospace medicine and biology research, indicating its broad applicability. nasa.gov

The table below summarizes the key research areas and potential applications of this compound.

Research AreaApplication
Advanced Derivatization Enhanced sensitivity in LC-MS/MS analysis researchgate.netacs.org
Proteomics Quantitative protein analysis via isotopic labeling researchgate.net
Synthetic Chemistry Intermediate for deuterated standards researchgate.netresearchgate.net
Metabolic Flux Analysis Tracing metabolic pathways epdf.pubasev.org
Environmental Science Pollutant fate and transport studies nih.gov
Clinical Research Development of diagnostic markers researchgate.net

Q & A

Q. How can researchers synthesize and characterize Acetaldehyde-d4 with high isotopic purity?

this compound is typically synthesized via deuterium exchange or catalytic deuteration of acetaldehyde using deuterated reagents (e.g., D₂O or deuterated acids). Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation at the C-1 and C-2 positions, and mass spectrometry (MS) to verify molecular weight (48.077 g/mol) and isotopic purity (>98% d4) . Gas chromatography (GC) coupled with flame ionization detection (FID) can assess purity, while Fourier-transform infrared spectroscopy (FTIR) identifies residual non-deuterated species.

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a standard method to stabilize this compound for analysis. The DNPH derivative (CAS 243982-82-3) is analyzed via high-performance liquid chromatography (HPLC) with UV detection at 360 nm or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity . Isotopic dilution using deuterated internal standards minimizes matrix effects in environmental or biological samples.

Q. How should researchers handle this compound to minimize volatility-related experimental errors?

Due to its low boiling point (21°C) and flammability (flash point: -17°C), experiments must use sealed systems (e.g., Schlenk lines) under inert atmospheres. Cold traps (-78°C) and cryogenic storage (-20°C) reduce vapor loss. Quantification should account for evaporation during sample preparation via real-time headspace analysis or gravimetric calibration .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound as an isotopic tracer in metabolic studies?

Researchers must account for kinetic isotope effects (KIEs) in enzymatic reactions, as deuterium substitution alters reaction rates. Control experiments using non-deuterated acetaldehyde are necessary to isolate isotopic effects. Stable isotope-resolved metabolomics (SIRM) via NMR or MS tracks deuterium incorporation into downstream metabolites, requiring optimized quenching protocols to halt metabolic activity instantaneously .

Q. How can spectral overlap in NMR or MS data from this compound and its non-deuterated analog be resolved?

In ¹H NMR, deuterium substitution eliminates signals at δ 9.6 ppm (aldehyde proton) and δ 2.2 ppm (methyl protons). For MS, high-resolution instruments (e.g., Orbitrap) distinguish m/z 48.077 (this compound) from m/z 44.026 (non-deuterated acetaldehyde). Collision-induced dissociation (CID) can confirm structural integrity, as seen in the fragmentation pattern of metaldehyde-d16 sodiated ions producing this compound fragments .

Q. What strategies address contradictions in kinetic data between studies using this compound?

Contradictions may arise from isotopic impurities, solvent effects, or inconsistent reaction conditions. Researchers should:

  • Validate isotopic purity via MS/NMR.
  • Replicate experiments under controlled humidity/temperature.
  • Use computational modeling (e.g., density functional theory) to predict KIEs and compare with empirical data .
  • Apply constraint-based simulation to identify over-constrained experimental parameters (e.g., solvent deuteration levels) .

Q. How can this compound improve quantification limits in environmental water analysis?

As an internal standard, this compound corrects for matrix effects in techniques like reactive paper spray mass spectrometry. For example, its use in detecting metaldehyde residues reduces signal suppression caused by co-eluting contaminants. Calibration curves with deuterated analogs improve linearity (R² > 0.995) and lower detection limits to sub-ppb levels .

Methodological Best Practices

Q. How to design a reproducible protocol for this compound-based studies?

  • Document deuteration methods, solvent systems, and storage conditions explicitly.
  • Include error analysis (e.g., isotopic dilution uncertainty, instrumental drift).
  • Adhere to IUPAC guidelines for reporting deuterated compounds in publications .

Q. What are common pitfalls in interpreting isotopic labeling data with this compound?

  • Overlooking H/D exchange in protic solvents (e.g., water), which reduces isotopic purity.
  • Misattributing MS signals to fragmentation artifacts rather than deuterium loss.
  • Failing to normalize data to account for natural abundance deuterium in controls .

Data Reporting and Compliance

Q. How to ensure compliance with data availability and reproducibility standards?

  • Submit raw spectral data (NMR, MS) to repositories like Zenodo.
  • Include detailed synthesis protocols, including catalyst/reagent sources, in supplementary materials.
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

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Acetaldehyde-d4

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